

# Application Notes and Protocols for ND-646 in Cell Culture

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## Compound of Interest

Compound Name: ND-646

Cat. No.: B609511

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## Introduction

**ND-646** is a potent and selective allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis.[1][2] It targets both ACC1 and ACC2 isoforms with high affinity, making it a valuable tool for investigating the role of fatty acid metabolism in various cellular processes, particularly in cancer biology.[3][4][5] **ND-646** has been shown to suppress fatty acid synthesis, inhibit cell proliferation, and induce apoptosis in cancer cell lines, such as non-small cell lung cancer (NSCLC).[5][6][7] These application notes provide a comprehensive guide for the preparation and use of **ND-646** in cell culture experiments.

## Mechanism of Action

**ND-646** functions by binding to the biotin carboxylase (BC) domain of ACC, which prevents the dimerization of ACC subunits.[6] This allosteric inhibition is independent of the phosphorylation status of ACC and effectively blocks the synthesis of malonyl-CoA, a critical building block for fatty acids. The inhibition of both ACC1 and ACC2 isoforms by **ND-646** leads to a comprehensive shutdown of de novo fatty acid synthesis.[3][6]

## Quantitative Data Summary

Property	Value	Reference
Target	Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2)	[5]
IC <sub>50</sub> (hACC1)	3.5 nM	[5][8]
IC <sub>50</sub> (hACC2)	4.1 nM	[5][8]
Molecular Formula	C <sub>28</sub> H <sub>32</sub> N <sub>4</sub> O <sub>7</sub> S	[5]
Molecular Weight	568.6 g/mol	[5]
Solubility	DMSO: 30 mg/mL, DMF: 30 mg/mL, Ethanol: 20 mg/mL	[5]
Typical Cell Culture Working Concentration	500 nM	[5][7]
Stock Solution Storage	-20°C for up to 1 year, -80°C for up to 2 years	[8]

## Experimental Protocols

### Preparation of ND-646 Stock Solution (10 mM)

Materials:

- **ND-646** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Calculate the required amount of **ND-646**:

- To prepare a 10 mM stock solution, use the following formula:
  - $\text{Mass (mg)} = 10 \text{ mM} * 568.6 \text{ g/mol} * 1 \text{ mL} * (1 \text{ L} / 1000 \text{ mL}) = 5.686 \text{ mg}$
- Weigh out 5.686 mg of **ND-646** powder.
- Dissolve in DMSO:
  - Add 1 mL of sterile DMSO to the vial containing the **ND-646** powder.
  - Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if precipitation is observed.[\[8\]](#)
- Aliquot and Store:
  - Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
  - Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[\[8\]](#)

## Preparation of ND-646 Working Solution for Cell Treatment

### Materials:

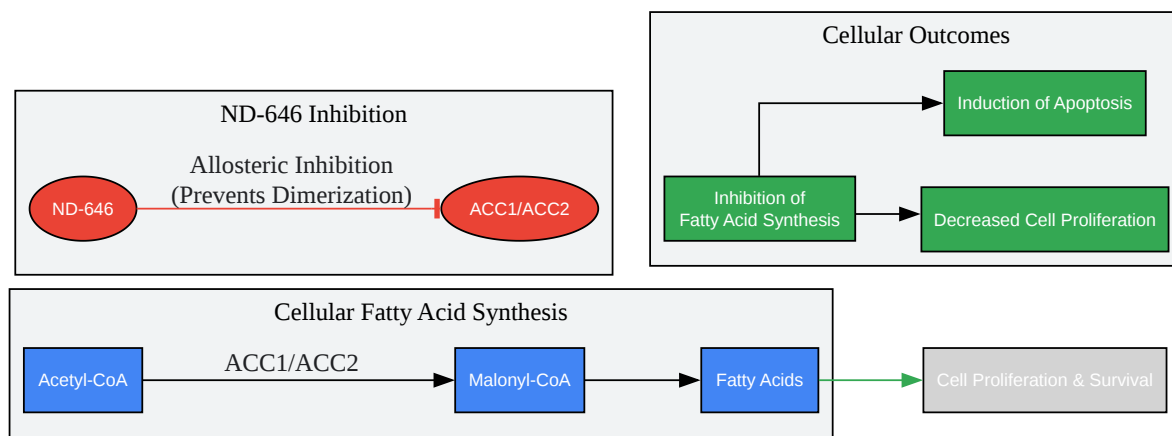
- 10 mM **ND-646** stock solution in DMSO
- Complete cell culture medium appropriate for your cell line
- Sterile microcentrifuge tubes or plates
- Pipettes and sterile filter tips

### Procedure:

- Thaw the Stock Solution:
  - Thaw a single aliquot of the 10 mM **ND-646** stock solution at room temperature.

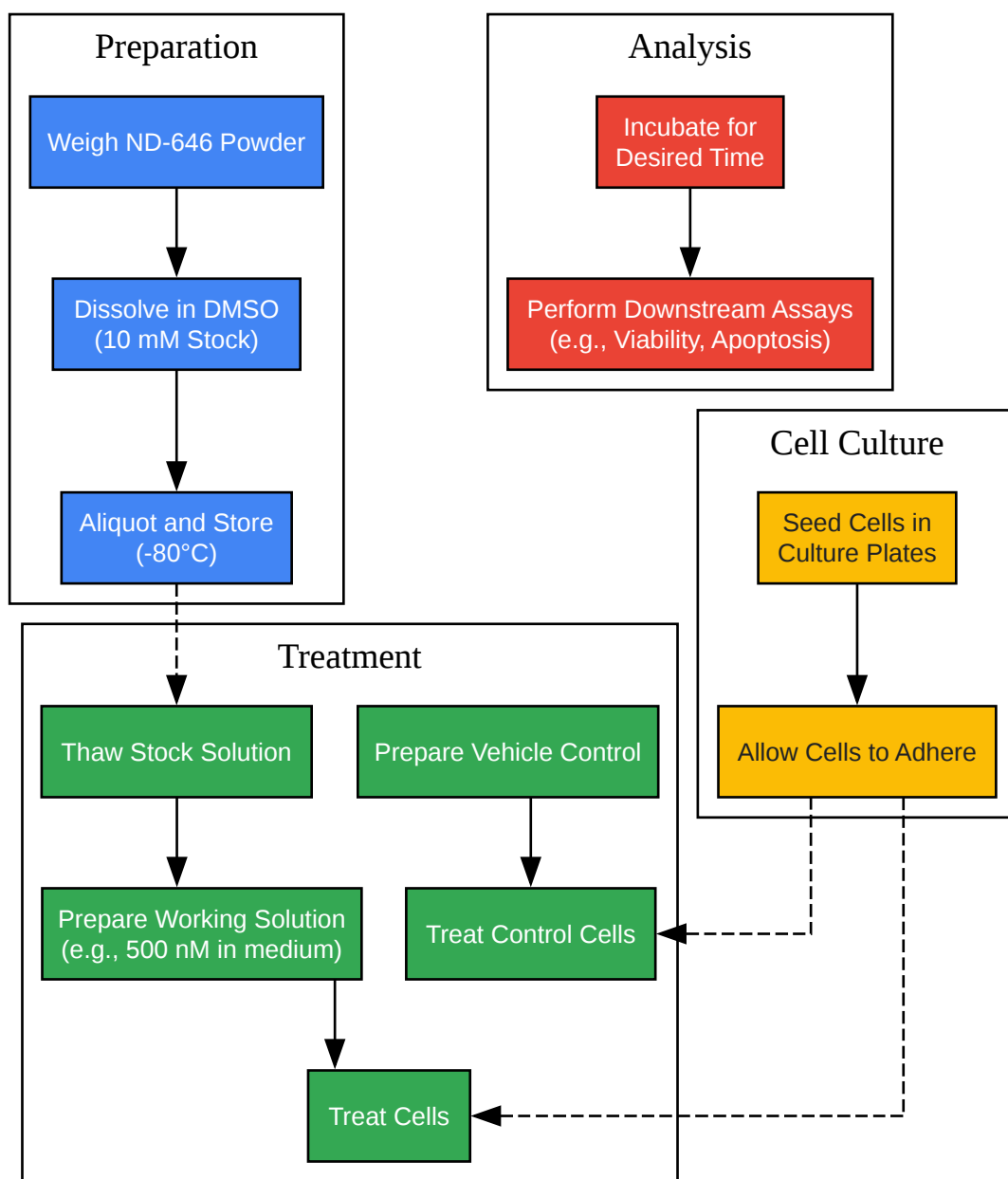
- Prepare Intermediate Dilutions (if necessary):
  - For a final working concentration of 500 nM, a direct 1:20,000 dilution of the 10 mM stock is required. To ensure accurate pipetting, it is recommended to perform serial dilutions.
  - Example for a final concentration of 500 nM in 10 mL of medium:
    - Step A (Intermediate Dilution): Prepare a 100  $\mu$ M intermediate solution by diluting the 10 mM stock 1:100. Add 1  $\mu$ L of 10 mM **ND-646** to 99  $\mu$ L of complete cell culture medium.
    - Step B (Final Dilution): Prepare the final 500 nM working solution by diluting the 100  $\mu$ M intermediate solution 1:200. Add 50  $\mu$ L of the 100  $\mu$ M solution to 9.95 mL of complete cell culture medium.
- Vehicle Control:
  - Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the **ND-646** treated wells. In the example above, the final DMSO concentration would be 0.005%.
- Cell Treatment:
  - Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentration of **ND-646** or the vehicle control.
  - Incubate the cells for the desired experimental duration. For proliferation assays, this can be several days.<sup>[8]</sup>

## Visualizations



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Caption: Mechanism of action of **ND-646** in inhibiting fatty acid synthesis.



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Caption: Experimental workflow for preparing and using **ND-646** in cell culture.

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